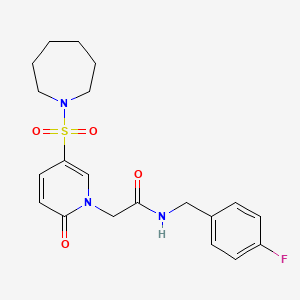

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyridinone group, an azepane ring, and a fluorobenzyl group . These functional groups suggest that this compound could have a variety of chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains an azepane ring, which is a seven-membered ring containing nitrogen. It also contains a pyridinone group, which is a six-membered ring containing nitrogen and oxygen, and a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .Chemical Reactions Analysis

The reactivity of this compound would be determined by its functional groups. The sulfonyl group could potentially undergo substitution reactions, while the pyridinone group could participate in condensation reactions. The azepane ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and pyridinone groups could make the compound polar and potentially soluble in water. The fluorobenzyl group could contribute to the compound’s lipophilicity .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Anticonvulsant Activities

Earlier studies on alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with the compound , have shown promising results in anticonvulsant activities. These compounds were tested in mice for their efficacy in the maximal electroshock-induced seizure (MES) test, indicating potential applications in developing novel anticonvulsant medications. Specifically, derivatives containing heteroaromatic groups appended at the C(alpha) site displayed significant activity, with some analogues offering protection against MES-induced seizures in mice comparable to phenytoin, a well-known anticonvulsant (Kohn et al., 1993).

Anticancer and Antimicrobial Potential

Anticancer and Antimicrobial Activity

Research into sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard has explored the synthesis of compounds designed to achieve potent antitumor agents with low toxicity. These studies suggest the potential of sulfonamide-based compounds, similar in structural complexity to the subject compound, in developing effective antitumor drugs. The acute toxicity and antitumor activity of these compounds were investigated in mice, showing promising results with specific compounds exhibiting high antitumor activity and low toxicity, indicating their therapeutic potential (Huang et al., 2001).

Antiallergic Agents

Novel Antiallergic Compounds

In the quest for new antiallergic agents, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized, with certain compounds demonstrating significant antiallergic potency. These findings underline the relevance of exploring novel compounds, like the one , for their potential applications in treating allergic reactions. The selected compounds were notably more potent than established antiallergic medications in specific assays, showcasing their potential as novel antiallergic therapies (Menciu et al., 1999).

Future Directions

properties

IUPAC Name |

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c21-17-7-5-16(6-8-17)13-22-19(25)15-23-14-18(9-10-20(23)26)29(27,28)24-11-3-1-2-4-12-24/h5-10,14H,1-4,11-13,15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYDBNSTUZVQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)

![3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2656413.png)

![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)

![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)

![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)

![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide](/img/structure/B2656433.png)